7-Bromo-4-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one
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Overview
Description
7-Bromo-4-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. This compound is of interest due to its potential biological activities and applications in various fields such as pharmaceuticals and organic materials .
Mechanism of Action
Target of Action
Compounds with the pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
The pyrrolopyrazine derivatives have shown more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .
Preparation Methods
The synthesis of 7-Bromo-4-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one can be achieved through several synthetic routes. One common method involves the following steps :
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, creating 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes react with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: This step, catalyzed by Cs2CO3/DMSO, leads to the formation of the desired pyrrolopyrazine compound.
Chemical Reactions Analysis
7-Bromo-4-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications, including:
Organic Materials: It is used in the synthesis of organic materials with specific electronic properties.
Natural Products: Pyrrolopyrazine derivatives have been isolated from various natural sources, including plants, microbes, soil, and marine life.
Comparison with Similar Compounds
7-Bromo-4-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one can be compared with other pyrrolopyrazine derivatives, such as:
5H-pyrrolo[2,3-b]pyrazine derivatives: These compounds exhibit more kinase inhibitory activities compared to pyrrolo[1,2-a]pyrazine derivatives.
Pyrrolone and pyrrolidinone derivatives: These compounds are also nitrogen-containing heterocycles with promising biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the potential for diverse biological activities.
Properties
IUPAC Name |
7-bromo-4-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-2-7-4-11-9(13)8-3-6(10)5-12(7)8/h3,5,7H,2,4H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUSBWFRCWCFFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNC(=O)C2=CC(=CN12)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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